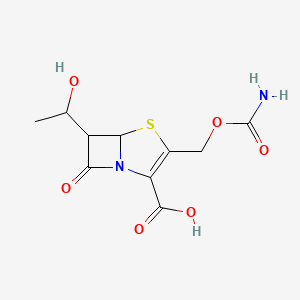
Butyric Acid Cholesterol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Cholesteryl n-butyrate can be synthesized through the esterification of cholesterol with butyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of cholesteryl n-butyrate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions
Cholesteryl n-butyrate undergoes various chemical reactions, including:
Oxidation: Cholesteryl n-butyrate can be oxidized to form cholesteryl butyrate hydroperoxide.
Reduction: Reduction of cholesteryl n-butyrate can yield cholesterol and butyric acid.
Substitution: The ester group in cholesteryl n-butyrate can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Cholesteryl butyrate hydroperoxide.
Reduction: Cholesterol and butyric acid.
Substitution: Various substituted cholesteryl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a model compound for studying esterification and lipid chemistry.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit cancer cell proliferation and induce apoptosis.
Industry: Utilized in the formulation of solid lipid nanoparticles for drug delivery systems.
作用機序
Cholesteryl n-butyrate exerts its effects through multiple mechanisms:
Anti-cancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.
Anti-inflammatory Activity: Cholesteryl n-butyrate reduces inflammation by inhibiting the adhesion and migration of polymorphonuclear cells to endothelial cells.
類似化合物との比較
Cholesteryl n-butyrate can be compared with other similar compounds such as:
Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of butyric acid. Cholesteryl acetate is less effective in inhibiting cancer cell proliferation compared to cholesteryl n-butyrate.
Cholesteryl oleate: An ester of cholesterol with oleic acid. Cholesteryl oleate is primarily studied for its role in lipid metabolism and cardiovascular diseases.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid.
Cholesteryl n-butyrate is unique in its ability to inhibit cancer cell proliferation and its potential use in drug delivery systems, making it a valuable compound for further research and development.
特性
分子式 |
C31H52O2 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC名 |
[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanoate |
InChI |
InChI=1S/C31H52O2/c1-7-9-29(32)33-24-16-18-30(5)23(20-24)12-13-25-27-15-14-26(22(4)11-8-10-21(2)3)31(27,6)19-17-28(25)30/h12,21-22,24-28H,7-11,13-20H2,1-6H3/t22?,24?,25?,26?,27?,28?,30-,31+/m0/s1 |
InChIキー |
CKDZWMVGDHGMFR-IIPYNTGOSA-N |
異性体SMILES |
CCCC(=O)OC1CC[C@@]2(C3CC[C@]4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
正規SMILES |
CCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)

![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
![5-Azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B14792923.png)


![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
![Benzyl 3-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B14792947.png)


![1-[(3-Fluorooxetan-3-yl)methyl]pyrazol-4-amine](/img/structure/B14792963.png)
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
